Cas no 38445-02-2 (2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid)

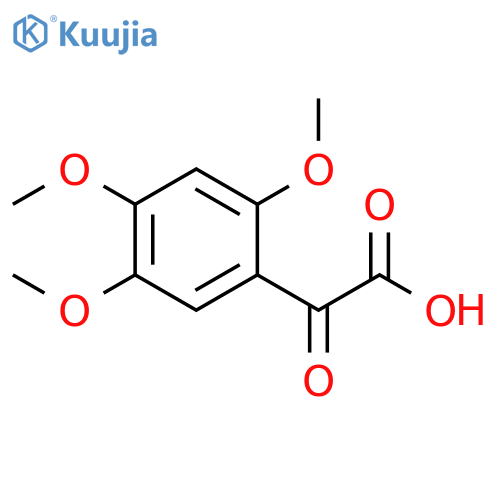

38445-02-2 structure

商品名:2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, 2,4,5-trimethoxy-α-oxo-

- EN300-1811603

- 38445-02-2

- 2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid

-

- インチ: 1S/C11H12O6/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5H,1-3H3,(H,13,14)

- InChIKey: ZBXWLZFLYKBSDJ-UHFFFAOYSA-N

- ほほえんだ: C1(C(=O)C(O)=O)=CC(OC)=C(OC)C=C1OC

計算された属性

- せいみつぶんしりょう: 240.06338810g/mol

- どういたいしつりょう: 240.06338810g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.280±0.06 g/cm3(Predicted)

- ゆうかいてん: 186 °C

- ふってん: 406.6±45.0 °C(Predicted)

- 酸性度係数(pKa): 1.89±0.54(Predicted)

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1811603-5.0g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 5g |

$2650.0 | 2023-06-01 | ||

| Enamine | EN300-1811603-5g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 5g |

$1199.0 | 2023-09-19 | ||

| Enamine | EN300-1811603-10g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 10g |

$1778.0 | 2023-09-19 | ||

| Enamine | EN300-1811603-0.25g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 0.25g |

$381.0 | 2023-09-19 | ||

| Enamine | EN300-1811603-0.5g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 0.5g |

$397.0 | 2023-09-19 | ||

| Enamine | EN300-1811603-0.05g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 0.05g |

$348.0 | 2023-09-19 | ||

| Enamine | EN300-1811603-1.0g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 1g |

$914.0 | 2023-06-01 | ||

| Enamine | EN300-1811603-2.5g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 2.5g |

$810.0 | 2023-09-19 | ||

| Enamine | EN300-1811603-0.1g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 0.1g |

$364.0 | 2023-09-19 | ||

| Enamine | EN300-1811603-10.0g |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid |

38445-02-2 | 10g |

$3929.0 | 2023-06-01 |

2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

38445-02-2 (2-oxo-2-(2,4,5-trimethoxyphenyl)acetic acid) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量